Home > Products > Screening Compounds P61075 > 4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine
4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine - 478063-47-7

4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine

Catalog Number: EVT-3100500
CAS Number: 478063-47-7
Molecular Formula: C19H14N2O3
Molecular Weight: 318.332
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(Tert-butyl)-5-(3,4-dichlorophenyl)-4-(2-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidine (1t)

Compound Description: This compound is an orally available positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1) . It demonstrated efficacy in reducing heat hypersensitivity in a neuropathic pain model in humanized MRGPRX1 mice .

Overview

4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds, specifically pyrimidines. This compound is characterized by its unique structural features, including a furo[2,3-d]pyrimidine core and methoxyphenoxy substituents. The significance of this compound lies in its potential applications in medicinal chemistry, particularly as a scaffold for drug development.

Source

The compound is synthesized through various chemical reactions involving specific precursors. Its structure can be derived from the combination of furan and pyrimidine derivatives, which are commonly used in pharmaceutical chemistry.

Classification

4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine is classified as a heterocyclic aromatic compound. It contains both furan and pyrimidine rings, making it a member of the broader category of fused heterocycles. The presence of methoxy and phenyl groups further categorizes it under substituted pyrimidines.

Synthesis Analysis

Methods

The synthesis of 4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine typically involves several steps:

  1. Formation of the Furo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-amino-3-cyanopyridines and furan derivatives.
  2. Substitution Reactions: The introduction of the methoxyphenoxy group can be accomplished through electrophilic aromatic substitution or nucleophilic substitution reactions using methoxyphenol derivatives.
  3. Purification: The final product is usually purified by recrystallization or chromatography to obtain a high-purity compound suitable for further analysis and application.

Technical Details

The synthesis may require specific reagents such as bases (e.g., sodium hydride), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium on carbon) to facilitate the reactions. Reaction conditions such as temperature and time must be optimized for maximum yield.

Molecular Structure Analysis

Structure

The molecular structure of 4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine can be represented as follows:

  • Core Structure: A fused furo-pyrimidine ring system.
  • Substituents: A methoxy group (-OCH₃) and a phenoxy group (-O-C₆H₅) attached to the pyrimidine ring.

Data

  • Molecular Formula: C₁₈H₁₅N₃O₃
  • Molecular Weight: Approximately 321.33 g/mol
  • IUPAC Name: 4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical of heterocycles:

  1. Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions with electrophiles due to their electron-rich nature.
  2. Nucleophilic Attack: The nitrogen atoms in the pyrimidine ring can act as nucleophiles in reactions with electrophiles.

Technical Details

Reactions involving this compound may require specific conditions such as controlled temperatures and inert atmospheres to prevent degradation or side reactions. Analytical methods like thin-layer chromatography or high-performance liquid chromatography are often employed to monitor reaction progress.

Mechanism of Action

Process

4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine exhibits biological activity potentially through:

  1. Inhibition of Enzymatic Activity: It may interact with specific enzymes involved in cellular processes, leading to inhibition or modulation of biochemical pathways.
  2. Receptor Binding: The compound may bind to certain receptors, influencing physiological responses.

Data

Research into the specific mechanisms is ongoing, with studies focusing on its effects on various biological targets relevant to disease pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting point data should be determined experimentally but generally falls within the range typical for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and less soluble in water.
  • Stability: Stability under ambient conditions should be assessed; compounds with similar structures often exhibit moderate stability but may degrade under extreme conditions (e.g., strong acids or bases).
Applications

Scientific Uses

4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  2. Biological Research: Used in studies investigating enzyme inhibition or receptor interactions.
  3. Material Science: Potential use in developing functional materials due to its unique structural properties.
Introduction to Furopyrimidine Scaffolds in Medicinal Chemistry

Furo[2,3-d]pyrimidine represents a privileged heterocyclic scaffold in drug discovery, characterized by a fused furan-pyrimidine structure that mimics purine nucleobases. This enables targeted interactions with ATP-binding sites of kinases and other enzymes involved in oncogenesis, inflammation, and metabolic disorders. The scaffold’s synthetic versatility permits strategic substitutions at C-4, C-6, and N-3 positions, facilitating optimization of pharmacodynamic and pharmacokinetic properties. Its planar, electron-rich system supports π-stacking and hydrogen bonding, crucial for high-affinity target binding [1] [5] [8].

Historical Evolution of Furo[2,3-d]pyrimidine Derivatives in Drug Discovery

Furo[2,3-d]pyrimidine derivatives emerged as key players in medicinal chemistry following seminal work on fused pyrimidine scaffolds (e.g., quinazolines in EGFR inhibitors like gefitinib). Early analogs demonstrated modest kinase affinity, but strategic modifications significantly enhanced potency:

  • First-Generation Derivatives: Simple alkyl/aryl substitutions (e.g., 2-methyl-6-phenyl variants) showed preliminary anticancer activity but poor bioavailability [1].
  • Hybridization Era: Coupling with coumarin via hydrazide linkers yielded compounds like 10a (IC~50~ = 7.72 μM against HepG2), outperforming sorafenib by 3-fold. This emphasized the role of linker chemistry in enhancing synergistic effects [1].
  • Clinical Candidates: DBPR112 (furopyrimidine-based EGFR inhibitor) completed Phase I trials, validating the scaffold’s translational potential [1] [9].

Table 1: Evolution of Key Furo[2,3-d]pyrimidine-Based Bioactive Compounds

CompoundStructural FeaturesBiological TargetActivityReference
Early analog6-Methyl-3-arylEGFRIC~50~ = 15–20 μM [1]
10aCoumarin-hydrazide hybridHepG2 cellsIC~50~ = 7.72 μM [1]
DBPR1124-anilino-6-methoxyEGFR (T790M mutant)Phase I clinical candidate [1]
HS-173Imidazopyridine-furopyrimidinePI3KαIC~50~ = 0.8 nM [5]
ApixabanPyrazolopyridine coreFactor XaFDA-approved anticoagulant [2]

Role of Heterocyclic Hybridization in Bioactive Molecule Design

Hybridization strategies amplify the bioactivity of furo[2,3-d]pyrimidines by integrating pharmacophoric elements from complementary scaffolds. Key approaches include:

  • Linker-Based Hybrids: Hydrazide linkers (e.g., coumarin-furopyrimidone hybrids) enable hydrogen bonding with catalytic residues (e.g., Lys802 in PI3Kα) and chelate metal ions in metalloenzymes. This enhances binding affinity and selectivity [1] [5].
  • Scaffold Hopping:
  • Heterocycle Replacement (1° hop): Swapping imidazopyridine (HS-173) with furopyrimidine improved solubility while retaining PI3Kα inhibition (IC~50~ = 1–10 nM) [5] [7].
  • Ring Closure (2° hop): Transforming flexible antihistamines (pheniramine) into rigidified furopyrimidine analogs enhanced conformational preorganization, boosting target affinity [7].
  • Fragment Coupling: Piperazine tethered to C-4 of furo[2,3-d]pyrimidine (e.g., 7b) improved solubility and provided vectors for subsite binding in PI3Kα inhibitors (IC~50~ = 4.5 μM) [5].

Table 2: Impact of Hybridization on Furopyrimidine Bioactivity

Hybridization StrategyExample CompoundActivity EnhancementMechanistic Basis
Coumarin Fusion10a3.2-fold ↑ vs. sorafenib in HepG2 inhibitionEGFR inhibition (IC~50~ = 1.53 μM)
Piperazine Linkage7bPI3Kα inhibition (51–69% at 10 μM)Ribose pocket binding
Scaffold HoppingVardenafilPDE5 selectivity vs. sildenafilNitrogen position swap in fused ring system

Rationale for Targeting 4-(2-Methoxyphenoxy)-6-phenyl Substitution Patterns

The 4-(2-methoxyphenoxy)-6-phenyl motif embodies strategic design principles for optimizing target engagement:

  • 4-(2-Methoxyphenoxy) Group:
  • Stereoelectronic Effects: The methoxy group donates electrons to the phenoxy ring, enhancing π-stacking with hydrophobic residues (e.g., Val851 in EGFR). Ortho-substitution minimizes steric clash in shallow affinity pockets [1] [9].
  • Mimicry of Natural Ligands: Resembles the ribose-binding domain of ATP, critical for kinase selectivity. In PI3Kα inhibitors, it occupies the ribose pocket (Region 1), governed by residues Arg852–Gln859 [5].
  • 6-Phenyl Group:
  • Hydrophobic Anchor: Engages with hydrophobic Region II of kinases (e.g., EGFR’s hydrophobic cleft). Para-substitutions (e.g., -F, -CF~3~) can modulate electron density and binding kinetics [1] [10].
  • Conformational Rigidity: Reduces entropic penalty upon binding compared to alkyl chains [7].
  • Synergistic Effects: Molecular modeling confirms that 4-(2-methoxyphenoxy) and 6-phenyl jointly stabilize the inactive conformation of kinases via van der Waals contacts and edge-to-face aromatic interactions [5] [9].

Table 3: Synthetic Routes to 4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidines

StepReactionKey Reagents/ConditionsYieldRole
1CyclizationFormic acid/Ac~2~O, reflux, 48 h65–75%Furopyrimidinone core formation
2ChlorinationPOCl~3~, reflux80–85%C-4 activation for nucleophilic substitution
3Piperazine CouplingAnhydrous piperazine, iPrOH, Δ70%Introduction of solubilizing group
4Phenoxy Attachment2-Methoxyphenol, K~2~CO~3~, DMF, 80°C60–65%Affinity pocket binder installation

Concluding Remarks

The strategic design of 4-(2-methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine leverages historical insights from fused pyrimidine drug discovery, hybridization principles, and rational substitution patterns. Its evolution reflects broader trends in kinase inhibitor development—emphasizing target engagement through electronic modulation, conformational control, and synergistic pharmacophore integration. Future work should explore in vivo efficacy and isoform selectivity profiling.

Properties

CAS Number

478063-47-7

Product Name

4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine

IUPAC Name

4-(2-methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine

Molecular Formula

C19H14N2O3

Molecular Weight

318.332

InChI

InChI=1S/C19H14N2O3/c1-22-15-9-5-6-10-16(15)23-18-14-11-17(13-7-3-2-4-8-13)24-19(14)21-12-20-18/h2-12H,1H3

InChI Key

FIUTTWDMJKKZMN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OC2=NC=NC3=C2C=C(O3)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.